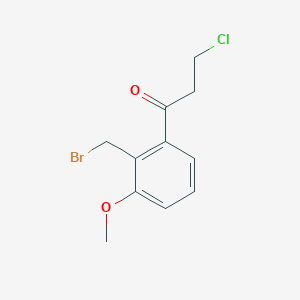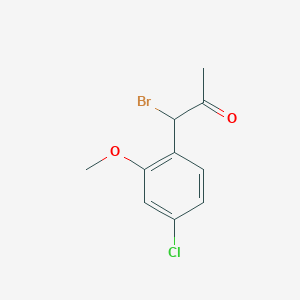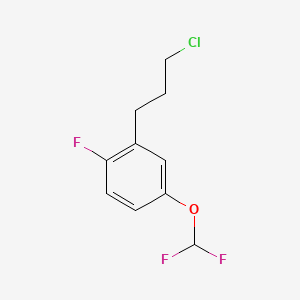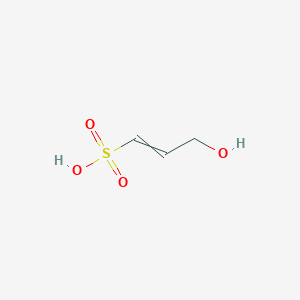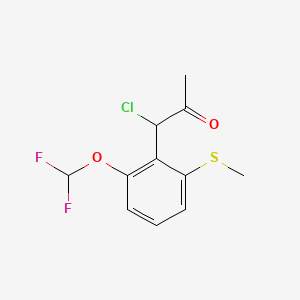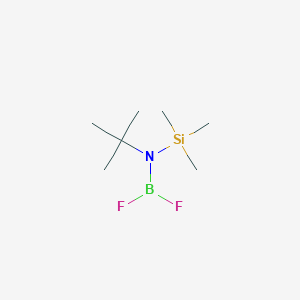
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine is a compound that features a unique combination of tert-butyl, difluoroboranyl, and trimethylsilanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with difluoroborane and trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while reduction may produce amines or silanes.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine has several scientific research applications, including:
Materials Science: Employed in the development of new materials with unique properties, such as enhanced stability or reactivity.
Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. The difluoroboranyl group can act as a Lewis acid, while the trimethylsilanamine group can serve as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: Used in nitroxide-mediated polymerization.
N-tert-Butyl-2,2′,3,3′,4′,5,5′,6,6′-nonafluorobiphenyl-4-amine: A stable nitroxide radical with applications in materials science.
Uniqueness
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine is unique due to its combination of tert-butyl, difluoroboranyl, and trimethylsilanamine groups, which confer distinct reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
100103-30-8 |
|---|---|
Molekularformel |
C7H18BF2NSi |
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
N-difluoroboranyl-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18BF2NSi/c1-7(2,3)11(8(9)10)12(4,5)6/h1-6H3 |
InChI-Schlüssel |
ANUWFKNJPDQJKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(C(C)(C)C)[Si](C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


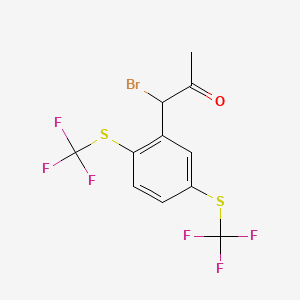
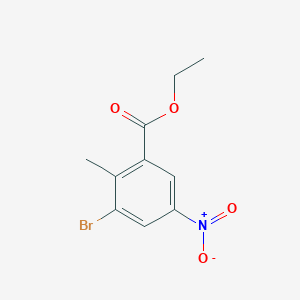


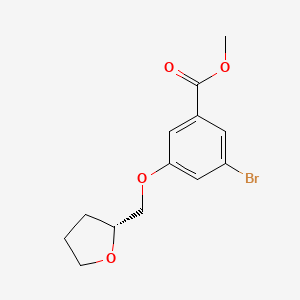
![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
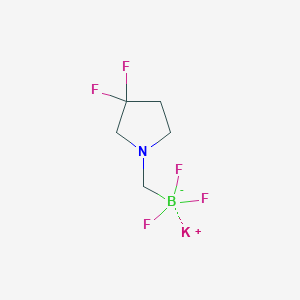
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
